Ferène triazine

Vue d'ensemble

Description

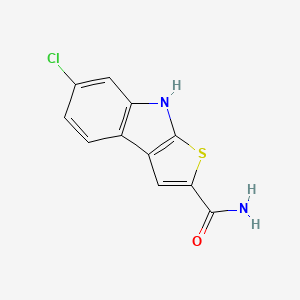

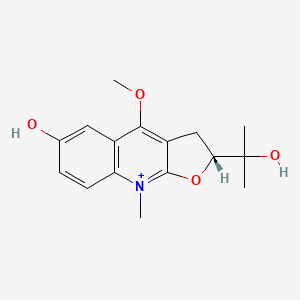

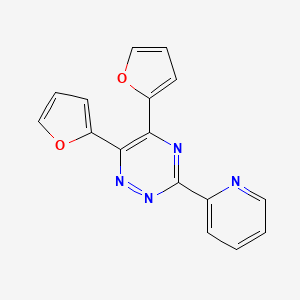

Ferene triazine, also known as 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is commonly used to measure the concentration of iron ions in aqueous solutions . The reagent is sensitive to ferrous iron ions (Fe2+) and forms a purple-colored complex with these ions in the presence of a reducing agent .

Synthesis Analysis

Triazines and tetrazines are building blocks that have provided a new dimension to the design of biologically important organic molecules . Various synthetic routes exist for a variety of triazines and tetrazines, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .

Molecular Structure Analysis

Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . They possess rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Applications De Recherche Scientifique

Techniques d'extraction basées sur l'adsorption

Les matériaux à base de triazine, y compris la Ferène triazine, ont été largement utilisés dans les techniques d'extraction basées sur l'adsorption . Ces techniques comprennent l'extraction en phase solide, l'extraction en phase solide magnétique, la microextraction en phase solide et l'extraction sorptive à barre d'agitation . Les adsorbants à base de triazine présentent une sensibilité et une sélectivité satisfaisantes envers différents types d'analytes, attribuées à divers mécanismes, notamment les interactions π–π, électrostatiques, les liaisons hydrogène et les effets hydrophobes et hydrophiles .

Détection de divers polluants

L'affinité des groupes triazinyles avec les cibles fait des matériaux à base de triazine des outils idéaux pour la détection de divers polluants . Ces polluants comprennent les ions métalliques, les médicaments, les œstrogènes, les nitroaromatiques, les pesticides, les phénols, les hydrocarbures aromatiques polycycliques et les parabènes .

Séparation chromatographique

Des sphères cœur-enveloppe modifiées par des polymères de triazine covalents ont été développées pour la séparation chromatographique . Cette méthode in situ offre non seulement un mode de préparation efficace, mais aussi favorise les applications répandues du polymère de triazine covalent .

Applications dans les cellules solaires

Les molécules à base de triazine, y compris la this compound, possèdent des propriétés optroniques uniques, ce qui en fait des éléments constitutifs importants des matériaux organiques pour les applications de cellules solaires . Ces applications comprennent les cellules solaires organiques, les cellules solaires à sensibilisation par colorant et les cellules solaires pérovskites .

Ignifugeants

Les composés triaziniques ont été utilisés comme ignifugeants . Le test de combustion verticale UL-94, qui mesure l'inflammabilité et la propagation des flammes des matériaux, est couramment utilisé pour évaluer l'efficacité de ces ignifugeants .

Synthèse de dérivés

La triazine, y compris la this compound, sert de composé de départ pour la synthèse d'une large gamme de dérivés . Divers réactifs peuvent être utilisés en une seule étape dans le MeOH pour obtenir les produits par cyclisation intermoléculaire .

Safety and Hazards

Ferene triazine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Orientations Futures

Triazine-based materials have potential applications for gas adsorption, heterogeneous catalysis, and chemical separations . They have satisfactory sensitivity and selectivity towards different types of analytes, attributed from various mechanisms including π–π, electrostatics, hydrogen bonds, and hydrophobic and hydrophilic effects . The prospects of the materials for adsorption-based extraction were also presented, which can offer an outlook for the further development and applications .

Mécanisme D'action

Target of Action

Ferene triazine, also known as 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid)-1,2,4-triazine, disodium salt, monohydrate, primarily targets iron (II) ions . Iron is an essential element for almost all living organisms, serving as a prosthetic group for a variety of proteins involved in vital cellular processes .

Mode of Action

Ferene triazine interacts with its target, the iron (II) ions, by forming a complex . This interaction is facilitated by the unique structure of Ferene triazine, which allows it to bind to iron (II) ions and form a stable, deep blue complex .

Biochemical Pathways

The formation of the Ferene triazine-iron (II) complex is a key step in the spectrophotometric determination of iron . This process is part of a larger biochemical pathway involved in the detection and quantification of iron in biological samples .

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in aqueous environments. The impact of these properties on its bioavailability remains to be investigated.

Result of Action

The result of Ferene triazine’s action is the formation of a stable, deep blue complex with iron (II) ions . This complex can be detected spectrophotometrically, allowing for the quantification of iron in various samples .

Action Environment

The action of Ferene triazine can be influenced by various environmental factors. For instance, the presence of a reducing agent is necessary for the formation of the Ferene triazine-iron (II) complex . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments

Analyse Biochimique

Biochemical Properties

Ferene triazine plays a crucial role in biochemical reactions by acting as a chelating agent that binds specifically to ferrous iron ions (Fe2+). In the presence of a reducing agent, Ferene triazine forms a purple-colored complex with Fe2+, which can be quantified spectrophotometrically . This interaction is highly specific and sensitive, allowing for the accurate measurement of iron concentrations in biological samples. The compound interacts primarily with iron ions, but it can also be influenced by the presence of other metal ions and reducing agents .

Cellular Effects

Ferene triazine influences various cellular processes by altering the availability of iron ions within cells. Iron is essential for numerous cellular functions, including energy metabolism, oxygen transport, and DNA synthesis . By chelating ferrous iron ions, Ferene triazine can affect iron homeostasis and potentially impact cellular metabolism and gene expression. Excess iron can lead to oxidative stress and cellular damage, while iron deficiency can impair cellular functions .

Molecular Mechanism

The molecular mechanism of Ferene triazine involves its ability to form a stable complex with ferrous iron ions (Fe2+). This complex formation is facilitated by the triazine ring and the furyl groups, which provide the necessary binding sites for iron ions . The resulting purple-colored complex can be detected and quantified using spectrophotometric methods. This mechanism allows for the precise measurement of iron concentrations in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferene triazine can change over time due to factors such as stability and degradation. The compound is generally stable when stored at room temperature, but its stability can be affected by exposure to light and air . Over time, the effectiveness of Ferene triazine in forming the iron complex may decrease, which can impact the accuracy of iron measurements. Long-term studies have shown that the compound remains effective for up to 30 days when stored properly .

Dosage Effects in Animal Models

The effects of Ferene triazine in animal models can vary depending on the dosage used. At low doses, the compound effectively chelates iron ions without causing significant toxicity . At higher doses, Ferene triazine may lead to adverse effects such as oxidative stress and cellular damage due to excessive chelation of iron ions . It is important to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

Ferene triazine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is primarily involved in the chelation and transport of iron ions within biological systems. The compound interacts with various enzymes and cofactors involved in iron metabolism, including those responsible for the reduction and oxidation of iron ions . These interactions can influence metabolic flux and the levels of iron-containing metabolites.

Transport and Distribution

Within cells and tissues, Ferene triazine is transported and distributed based on its interactions with iron ions and other biomolecules . The compound can be taken up by cells through various transport mechanisms and can accumulate in regions with high iron concentrations. Its distribution is influenced by factors such as the presence of iron transporters and binding proteins . The localization and accumulation of Ferene triazine can affect its activity and function in biological systems.

Subcellular Localization

Ferene triazine’s subcellular localization is determined by its interactions with iron ions and other cellular components . The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and lysosomes, where it participates in iron-related processes. The presence of targeting signals or post-translational modifications can direct Ferene triazine to specific organelles, influencing its activity and function within cells .

Propriétés

IUPAC Name |

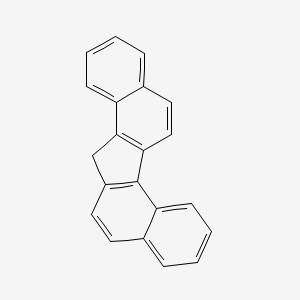

5,6-bis(furan-2-yl)-3-pyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c1-2-8-17-11(5-1)16-18-14(12-6-3-9-21-12)15(19-20-16)13-7-4-10-22-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGVLLHYNIYCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238100 | |

| Record name | Ferene triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90358-65-9 | |

| Record name | Ferene triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090358659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferene triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Bis(2-furyl)-3-(2-pyridyl)-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.